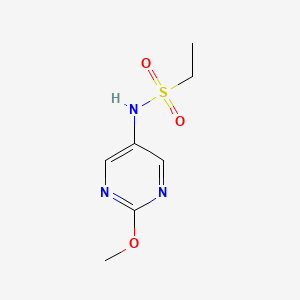
N-(2-methoxypyrimidin-5-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxypyrimidin-5-yl)ethanesulfonamide is a chemical compound that is part of a broader class of sulfonamide derivatives. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The methoxypyrimidinyl group attached to the sulfonamide functionality suggests potential for interaction with various biological targets, possibly through hydrogen bonding and other non-covalent interactions.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves various strategies, including the reaction of amines with sulfonyl chlorides. For instance, the synthesis of N-(4-methoxyphenethyl)benzenesulfonamide was achieved by reacting 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride, followed by subsequent alkylation . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic routes could be employed, utilizing the appropriate methoxypyrimidinyl amine and ethanesulfonyl chloride as starting materials.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (SO2NH2) attached to an aromatic or heteroaromatic ring. The molecular and supramolecular structures of related compounds, such as N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, have been reported, showing variations in torsion angles and hydrogen bonding patterns that affect their overall conformation and potential for intermolecular interactions .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including those that lead to the release of biologically active species. For example, O2-(N-methoxy-2-ethanesulfonylamido) diazeniumdiolates were shown to release nitric oxide via a base-induced β-elimination cleavage reaction . This reactivity is indicative of the potential for sulfonamide derivatives to participate in chemical transformations under physiological conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the crystal structure of 4-(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl) benzenesulfonamide revealed the existence of enol-imine tautomerism, which plays a role in the compound's photochromic and thermochromic characteristics . Similarly, the crystal structure of two lipophilic antifolates showed differences in the conformation of their alkyl chains, which could affect their solubility and interaction with biological membranes .
Scientific Research Applications
Pyrimidine Derivatives in Research
Pyrimidine, a heterocyclic aromatic organic compound similar to pyridine, is a crucial structure in many biological molecules, including nucleotides (cytosine, thymine, and uracil). Pyrimidine derivatives have been extensively studied for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects.
For example, the synthesis and application of pyrano[2,3-d]pyrimidine derivatives have been explored for their potential in medicinal chemistry, especially in the development of new therapeutic agents. These compounds exhibit a range of biological activities that can be beneficial in treating various diseases (Parmar, Vala, & Patel, 2023)(Parmar, Vala, & Patel, 2023).
Mechanism of Action
Target of Action
The primary target of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid , a precursor to folic acid . Folic acid is essential for the synthesis of nucleic acids and the growth of bacterial cells .
Mode of Action
N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the production of dihydrofolic acid, thereby disrupting the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthase by N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide affects the folic acid synthesis pathway . This leads to a decrease in the production of nucleic acids and proteins, which are essential for bacterial growth and replication . As a result, the bacterial cell cannot divide and grow, leading to its death .
Result of Action
The result of the action of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is the inhibition of bacterial growth and replication . By blocking the production of folic acid, the compound prevents the synthesis of essential components of the bacterial cell, leading to cell death .
properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3S/c1-3-14(11,12)10-6-4-8-7(13-2)9-5-6/h4-5,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBYEVQLVHRYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CN=C(N=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2529900.png)
![N-benzyl-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2529903.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2529905.png)
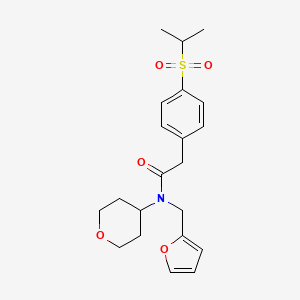
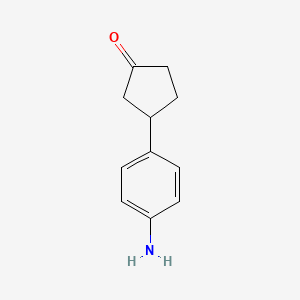
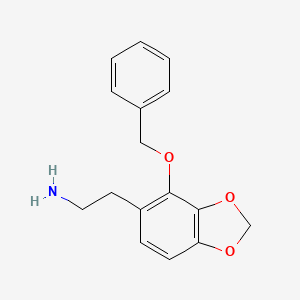
![1-[4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone](/img/structure/B2529910.png)
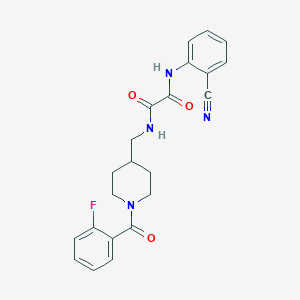
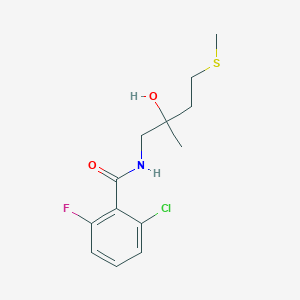
![N-[5-[[2-[1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2529919.png)
![3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole](/img/structure/B2529920.png)
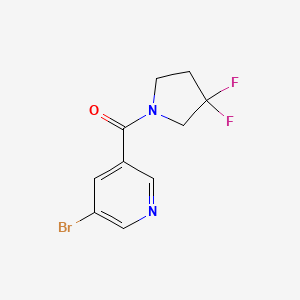
![2,4-Dioxa-3lambda4-thiaspiro[5.5]undecane 3-oxide](/img/structure/B2529923.png)